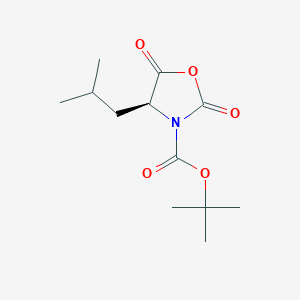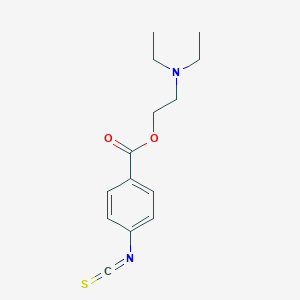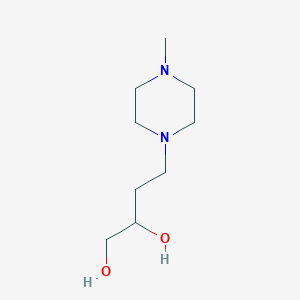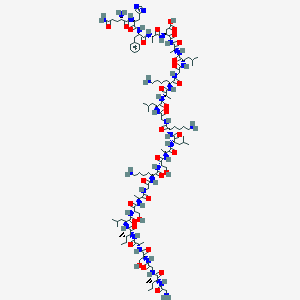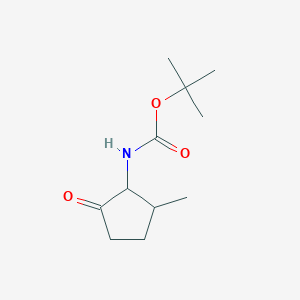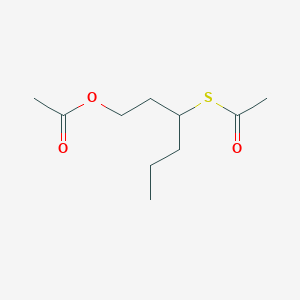![molecular formula C12H13N3O B145425 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline CAS No. 135219-96-4](/img/structure/B145425.png)
7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline, also known as EDPQ, is a heterocyclic compound that has gained significant attention in recent years due to its potential therapeutic applications. EDPQ belongs to the class of pyrazoloquinolines, which are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Scientific Research Applications
7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammation. In cancer research, 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy. In viral infections, 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline has demonstrated antiviral activity against several viruses, including HIV, hepatitis B and C, and herpes simplex virus. Inflammation is a common underlying factor in many diseases, and 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline has been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Mechanism Of Action
The exact mechanism of action of 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic proteins. It also inhibits the cell cycle by downregulating the expression of cyclin-dependent kinases. In viral infections, 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline inhibits viral replication by interfering with viral entry, reverse transcription, and integration. In inflammation, 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical And Physiological Effects
7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline induces DNA damage, inhibits angiogenesis, and modulates the immune system. In viral infections, 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline inhibits viral replication, reduces viral load, and enhances the immune response. In inflammation, 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline reduces the production of pro-inflammatory cytokines, inhibits the migration of immune cells, and modulates the immune response.
Advantages And Limitations For Lab Experiments
7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It is also relatively easy to synthesize and purify. However, 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline has some limitations, such as its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. It may also have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
The potential therapeutic applications of 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline are vast, and several future directions can be explored. One potential direction is to develop 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline analogs with improved solubility and bioavailability. Another direction is to investigate the synergistic effects of 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline with other anticancer, antiviral, and anti-inflammatory agents. Additionally, the use of 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline in combination with immunotherapy may enhance the immune response and improve the clinical outcomes in cancer patients. Further studies are also needed to elucidate the exact mechanism of action of 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline and its potential off-target effects.
Conclusion:
7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline is a promising heterocyclic compound with potential therapeutic applications in cancer, viral infections, and inflammation. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the therapeutic potential of 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline and its clinical applications.
Synthesis Methods
The synthesis of 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline involves the reaction of 2-ethoxyaniline and 4,5-dihydro-1H-pyrazolo[3,4-f]quinoline-6,7-dione in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline. The purity and yield of 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline can be improved by using various purification techniques, such as column chromatography and recrystallization.
properties
CAS RN |
135219-96-4 |
|---|---|
Product Name |
7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline |
Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline |
InChI |
InChI=1S/C12H13N3O/c1-2-16-11-6-4-9-10(14-11)5-3-8-7-13-15-12(8)9/h4,6-7H,2-3,5H2,1H3,(H,13,15) |
InChI Key |
LNGFYRVTUSYUPZ-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=C(C=C1)C3=C(CC2)C=NN3 |
Canonical SMILES |
CCOC1=NC2=C(C=C1)C3=C(CC2)C=NN3 |
synonyms |
1H-Pyrazolo[3,4-f]quinoline,7-ethoxy-4,5-dihydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



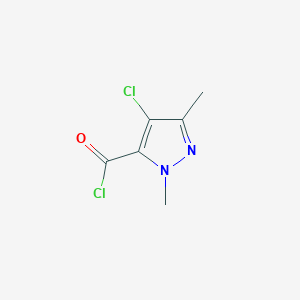
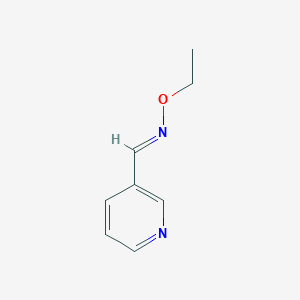
![tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B145345.png)
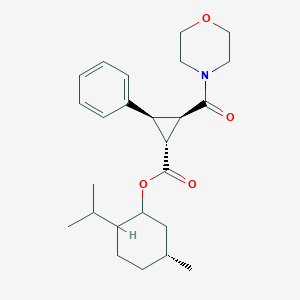
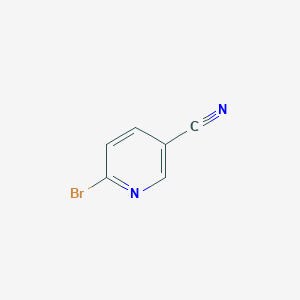
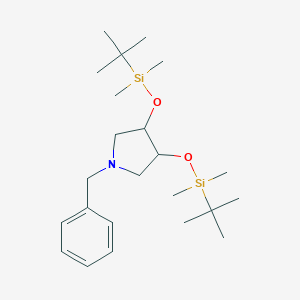
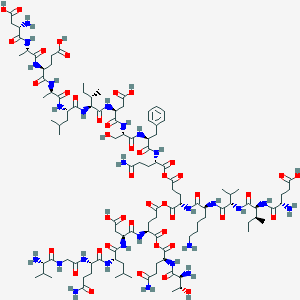
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-4,5-dihydroxy-2-[(E)-16-oxohexadec-3-en-2-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B145354.png)
